molecular formula C28H28FN3O4S B2918947 2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone CAS No. 893253-35-5

2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone

Cat. No.: B2918947
CAS No.: 893253-35-5
M. Wt: 521.61
InChI Key: UURIEKRPXCQAPF-UHFFFAOYSA-N
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Description

2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone is a complex organic compound that features a combination of indole, piperazine, and sulfonyl functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone typically involves multiple steps, including the formation of the indole core, the introduction of the sulfonyl group, and the attachment of the piperazine moiety. Common synthetic routes may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Introduction of the Sulfonyl Group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Piperazine Moiety: This can be done through nucleophilic substitution reactions where the piperazine ring is introduced.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or piperazine moieties.

    Reduction: Reduction reactions can occur, especially at the carbonyl group.

    Substitution: Various substitution reactions can take place, such as nucleophilic or electrophilic substitutions at different positions of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(Benzylsulfonyl)-1H-indol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone: Lacks the fluorine atom.

    2-(3-((4-Chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone may impart unique properties such as increased metabolic stability or altered biological activity compared to its analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN3O4S/c1-36-26-9-5-4-8-25(26)30-14-16-31(17-15-30)28(33)19-32-18-27(23-6-2-3-7-24(23)32)37(34,35)20-21-10-12-22(29)13-11-21/h2-13,18H,14-17,19-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURIEKRPXCQAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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